![molecular formula C13H13NO5 B572089 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine CAS No. 1246471-43-1](/img/structure/B572089.png)

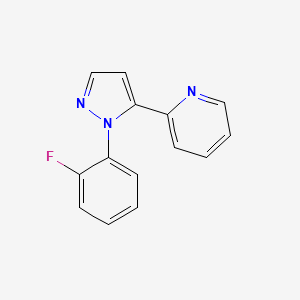

5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

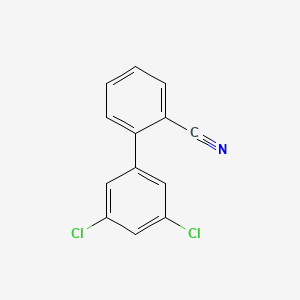

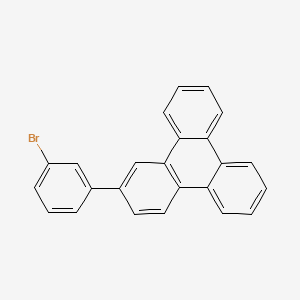

5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine (CAS# 1246471-43-1) is a useful research chemical . It has a molecular weight of 281.37 and a molecular formula of C13H19N3O2S . The IUPAC name is tert-butyl 2-methylsulfanyl-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine and a pyrimidine ring . The structure is considered a privileged heterocyclic scaffold due to its resemblance with DNA bases .Applications De Recherche Scientifique

Synthesis and Biological Activities

The chemical compound 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine falls under the broader category of pyrimidine derivatives, which are known for their wide range of biological activities. These activities include anti-inflammatory, anticancer, antiallergic, and analgesic effects. A detailed review of the literature reveals that substituted tetrahydropyrimidine derivatives demonstrate significant potential in exhibiting in vitro anti-inflammatory activities. The synthesis of these compounds involves the reaction of urea and bis(methylthio)methylenemalononitrile, leading to compounds possessing a replaceable active methylthio group. Such derivatives have been explored for their potential in designing leads for anti-inflammatory activity (Gondkar, Deshmukh, & Chaudhari, 2013).

Photocatalysis Applications

The exploration of bismuth-based photocatalysts highlights the significance of compounds like (BiO)2CO3, which share structural similarities with pyrimidine derivatives in terms of their ability to undergo various modifications for enhanced photocatalytic performance. This demonstrates the potential for applying pyrimidine-related compounds in fields beyond biological activities, extending to environmental applications such as the degradation of pollutants under visible light (Ni, Sun, Zhang, & Dong, 2016).

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of pyrimidine derivatives have also been a focus of research, indicating the versatility of these compounds in forming various biologically active molecules. Techniques such as IR, NMR, MS, and elemental analysis are employed to characterize these compounds, underscoring the complexity and diversity of pyrimidine chemistry and its applications in drug discovery and development (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine involves the reaction of 2-(methylthio)pyrimidine-5-carbaldehyde with Boc-protected 1,3-diaminopropane in the presence of a base followed by cyclization of the resulting intermediate.", "Starting Materials": ["2-(methylthio)pyrimidine-5-carbaldehyde", "Boc-protected 1,3-diaminopropane", "Base"], "Reaction": ["Step 1: 2-(methylthio)pyrimidine-5-carbaldehyde is reacted with Boc-protected 1,3-diaminopropane in the presence of a base to form the intermediate.", "Step 2: The intermediate is cyclized to form 5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine." ] } | |

Numéro CAS |

1246471-43-1 |

Formule moléculaire |

C13H13NO5 |

Poids moléculaire |

263.25 g/mol |

Nom IUPAC |

1-(4-nitrophenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H13NO5/c15-11-5-7-13(8-6-11,12(16)17)9-1-3-10(4-2-9)14(18)19/h1-4H,5-8H2,(H,16,17) |

Clé InChI |

PJWGTEWPFIMNPV-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)SC |

SMILES canonique |

C1CC(CCC1=O)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Oxa-1-azaspiro[3.5]nonane](/img/structure/B572006.png)

![tert-Butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B572008.png)